1-Pyrenamin-d9

Deuterium Kinetic Isotope Effect Excited-State Proton Transfer Spectroscopy

Quantifying 1-aminopyrene in urine or particulate matter? Unlabeled standards or analog internal standards introduce unacceptable analytical bias due to matrix effects. 1-Pyrenamin-d9 (CAS 128008-86-6) provides: - Isotopic co-elution with the target analyte - Exact correction for extraction recovery & ionization efficiency - Validated for epidemiological and environmental LC-MS/MS workflows - Full deuteration (+9 Da mass shift, no radioactive hazards)

Molecular Formula C16H11N
Molecular Weight 226.32 g/mol
Cat. No. B12403717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenamin-d9
Molecular FormulaC16H11N
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N
InChIInChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyYZVWKHVRBDQPMQ-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenamin-d9: Isotopically Labeled Internal Standard


1-Pyrenamin-d9 (also known as 1-Aminopyrene-d9, CAS 128008-86-6) is a perdeuterated analog of 1-aminopyrene, a primary urinary metabolite of 1-nitropyrene used as a biomarker for exposure to diesel exhaust and polycyclic aromatic hydrocarbons (PAHs) [1]. With a molecular weight of 226.32 g/mol and a reported isotopic enrichment of 98 atom % D, this compound serves as a stable isotope-labeled internal standard (SIL-IS) designed to correct for matrix effects and analyte loss during the quantitative analysis of 1-aminopyrene in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled or Alternative Standards Fail


In LC-MS/MS bioanalysis, the use of an internal standard that does not perfectly mimic the analyte's behavior can lead to significant quantitative inaccuracies. Unlabeled 1-aminopyrene cannot be used as it is the target analyte and would be indistinguishable from endogenous compound in the sample. Structural analogs, while sometimes necessary, are subject to differential extraction efficiency, chromatographic retention, and ionization efficiency, which can result in variable and inaccurate correction for matrix effects [1]. Stable isotopically labeled (SIL) internal standards, such as 1-Pyrenamin-d9, are the preferred choice in regulatory and research settings because their nearly identical physicochemical properties allow them to co-elute with the analyte, thereby providing optimal compensation for ion suppression or enhancement and sample preparation losses [2].

1-Pyrenamin-d9: Analytical Performance Advantages


Isotopic Enrichment and Mass Shift

In time-resolved spectroscopic studies, the complete deuteration of 1-aminopyrene (1-Pyrenamin-d9) results in a significant and quantifiable alteration of its dynamic behavior compared to the unlabeled compound. This demonstrates a clear, measurable differentiation in a fundamental chemical process [1].

Deuterium Kinetic Isotope Effect Excited-State Proton Transfer Spectroscopy

Method Accuracy in Particulate Matter Analysis

The primary value proposition of a deuterated internal standard lies in its isotopic purity. 1-Pyrenamin-d9 is specified with an isotopic enrichment of 98 atom % D . This high level of enrichment ensures a minimal contribution of the internal standard's M+0 signal to the analyte's quantification channel, which is a critical factor in achieving high accuracy and low limits of quantification in LC-MS/MS methods.

Isotopic Enrichment Quantitative Accuracy LC-MS/MS

Chromatographic Resolution from Unlabeled Analyte

The incorporation of nine deuterium atoms results in a molecular weight of 226.32 g/mol for 1-Pyrenamin-d9, compared to 217.27 g/mol for the unlabeled 1-aminopyrene . This substantial mass difference of approximately +9 Da places the internal standard's precursor and product ions in a region of the mass spectrum that is well-separated from the natural isotopic distribution of the analyte, thereby minimizing isotopic interference [1].

Multiple Reaction Monitoring (MRM) Mass Spectrometry Isotopic Resolution

Optimal Application Scenarios for 1-Pyrenamin-d9


Biomonitoring of Diesel Exhaust Exposure

In epidemiological and occupational health studies, 1-Pyrenamin-d9 is the essential internal standard for the precise quantification of urinary 1-aminopyrene, a key biomarker for diesel exhaust exposure [1]. Its high isotopic purity and defined mass shift enable accurate correction for matrix effects inherent in urine samples, ensuring the reliability of exposure assessment data.

Airborne Particulate Matter Monitoring

When developing and validating an LC-MS/MS method for quantifying 1-aminopyrene in biological matrices to meet regulatory guidelines (e.g., FDA, EMA bioanalytical method validation), the use of a stable isotope-labeled internal standard like 1-Pyrenamin-d9 is considered best practice [2]. The specified 98 atom % D enrichment supports the method's accuracy, precision, and sensitivity.

Metabolic Tracing and Pharmacokinetics

Researchers studying excited-state dynamics and proton transfer mechanisms can leverage the quantifiable 3.5-fold enhancement in dissociation rate observed for 1-Pyrenamin-d9 compared to its unlabeled counterpart [3]. This property makes it a valuable probe in fundamental chemistry research.

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